molecular formula C19H23N5O B2686475 5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380173-39-5

5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2686475
CAS No.: 2380173-39-5
M. Wt: 337.427
InChI Key: FEWIMYIJZCQPKN-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine core substituted with an ethyl group and an imidazo[1,2-a]pyridin-2-ylmethyl group linked through a piperidin-4-yloxy moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyridine moiety, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyrimidine core via etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-2-15-11-20-19(21-12-15)25-17-6-9-23(10-7-17)13-16-14-24-8-4-3-5-18(24)22-16/h3-5,8,11-12,14,17H,2,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWIMYIJZCQPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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